molecular formula C18H40N2 B14503716 N~5~,N~6~-Di-tert-butyldecane-5,6-diamine CAS No. 63174-24-3

N~5~,N~6~-Di-tert-butyldecane-5,6-diamine

Cat. No.: B14503716
CAS No.: 63174-24-3
M. Wt: 284.5 g/mol
InChI Key: JDSFHAATDQBUBM-UHFFFAOYSA-N
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Description

N~5~,N~6~-Di-tert-butyldecane-5,6-diamine is an organic compound with the molecular formula C18H38N2 It is characterized by the presence of two tert-butyl groups attached to a decane backbone, specifically at the 5th and 6th positions, with amine groups at these positions as well

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,N~6~-Di-tert-butyldecane-5,6-diamine typically involves the alkylation of decane with tert-butyl groups followed by the introduction of amine groups. One common method involves the use of tert-butyl chloride and a suitable base to introduce the tert-butyl groups. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of N5,N~6~-Di-tert-butyldecane-5,6-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N~5~,N~6~-Di-tert-butyldecane-5,6-diamine undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of new functional groups in place of tert-butyl groups.

Scientific Research Applications

N~5~,N~6~-Di-tert-butyldecane-5,6-diamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N5,N~6~-Di-tert-butyldecane-5,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and specificity of the compound. The amine groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and function.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Di-tert-butylethylenediamine: Similar structure but with an ethylene backbone.

    5,6-Di-tert-butyldecane: Lacks the amine groups, making it less reactive in certain chemical reactions.

Uniqueness

N~5~,N~6~-Di-tert-butyldecane-5,6-diamine is unique due to the presence of both tert-butyl and amine groups, which confer distinct chemical and physical properties

Properties

CAS No.

63174-24-3

Molecular Formula

C18H40N2

Molecular Weight

284.5 g/mol

IUPAC Name

5-N,6-N-ditert-butyldecane-5,6-diamine

InChI

InChI=1S/C18H40N2/c1-9-11-13-15(19-17(3,4)5)16(14-12-10-2)20-18(6,7)8/h15-16,19-20H,9-14H2,1-8H3

InChI Key

JDSFHAATDQBUBM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(CCCC)NC(C)(C)C)NC(C)(C)C

Origin of Product

United States

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